Dimethyl-1,2-thiazole-4-carboxylic acid
CAS No.: 21486-26-0
Cat. No.: VC8412738
Molecular Formula: C6H7NO2S
Molecular Weight: 157.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21486-26-0 |
---|---|
Molecular Formula | C6H7NO2S |
Molecular Weight | 157.19 g/mol |
IUPAC Name | 3,5-dimethyl-1,2-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C6H7NO2S/c1-3-5(6(8)9)4(2)10-7-3/h1-2H3,(H,8,9) |
Standard InChI Key | QFUYZERHMQJGCA-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NS1)C)C(=O)O |
Canonical SMILES | CC1=C(C(=NS1)C)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Molecular Framework
The compound’s backbone consists of a 1,2-thiazole ring, a five-membered heterocycle containing one nitrogen and one sulfur atom. The substitution pattern includes methyl groups at positions 3 and 5 and a carboxylic acid group at position 4, as defined by its IUPAC name 3,5-dimethyl-1,2-thiazole-4-carboxylic acid . The SMILES notation CC1=C(C(=NS1)C)C(=O)O
and InChI key QFUYZERHMQJGCA-UHFFFAOYSA-N
provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Structural Identifiers
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 157.19 g/mol |
SMILES | CC1=C(C(=NS1)C)C(=O)O |
InChIKey | QFUYZERHMQJGCA-UHFFFAOYSA-N |
CAS Registry Number | 21486-26-0 |
Electronic and Steric Effects
The electron-withdrawing carboxylic acid group at position 4 enhances the compound’s polarity, facilitating hydrogen bonding and ionic interactions . Meanwhile, the methyl groups at positions 3 and 5 introduce steric hindrance, potentially influencing reactivity and intermolecular interactions .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
Experimental data indicate a boiling point of 191.0 \pm 40.0 \, ^\circ\text{C} at 760 mmHg and a density of . The compound’s vapor pressure is at 25°C, suggesting low volatility under standard conditions . Solubility data remain unreported, but the presence of ionizable functional groups implies moderate aqueous solubility at physiological pH.
Predicted Analytical Parameters
Collision Cross Section (CCS) Values
Mass spectrometric predictions for dimethyl-1,2-thiazole-4-carboxylic acid adducts reveal CCS values ranging from 132.0 to 142.6 Ų, with the adduct exhibiting the highest CCS at 142.6 Ų . These values aid in compound identification via ion mobility spectrometry.
Table 2: Predicted CCS Values for Common Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
158.02702 | 132.0 | |
180.00896 | 142.6 | |
156.01246 | 132.0 |
Biological Relevance and Pharmacological Context
Mechanistic Hypotheses
The carboxylic acid group may engage target proteins via salt bridges or hydrogen bonds, while the thiazole ring could participate in π-π stacking interactions with aromatic residues in enzyme active sites . Methyl substitutions might modulate membrane permeability or metabolic stability, though experimental validation is required.
Parameter | Recommendation |
---|---|
PPE | Gloves, lab coat, safety goggles, respirator |
First Aid Measures | Flush eyes with water; seek medical attention |
Storage Conditions | -20°C in airtight container |
Disposal | Professional hazardous waste management |
Environmental Precautions
The compound’s environmental fate is undocumented, but its moderate persistence and potential bioaccumulation warrant controlled disposal through certified waste management systems .
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